molecular formula C12H11NO2S B12288293 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid

Cat. No.: B12288293
M. Wt: 233.29 g/mol
InChI Key: NQHPRCGCVGAVRX-UHFFFAOYSA-N
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Description

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid ( 1007873-60-0) is a chemical compound used for medicinal purposes in research settings . As a member of the thiazole family, it serves as a versatile chemical scaffold and a key synthetic intermediate in organic and medicinal chemistry. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide range of therapeutic agents. Thiazole-containing compounds demonstrate a diverse spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . This compound's specific structure, featuring a carboxylic acid functional group and a meta-tolyl substitution, makes it a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in pharmaceutical research . Research Applications: • Medicinal Chemistry: This compound is primarily used as a synthetic intermediate in the design and development of new active molecules. The carboxylic acid group allows for further functionalization, enabling the creation of amides, esters, and other derivatives for biological screening . • Drug Discovery: The thiazole core is a significant pharmacophore found in several FDA-approved drugs and candidates in clinical trials. Researchers utilize this building block to develop new compounds for potential application in various disease areas . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-methyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-7-4-3-5-9(6-7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15)

InChI Key

NQHPRCGCVGAVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Chlorination with Sulfuryl Chloride

Trifluoroacetic ethyl acetoacetate undergoes chlorination using sulfuryl chloride ($$SO2Cl2$$) under controlled conditions:

  • Molar ratio : $$SO2Cl2$$ : trifluoroacetic ethyl acetoacetate = 0.92–0.98 : 1.00
  • Temperature : −15°C to −5°C during addition, followed by 5–15°C for 10–18 hours
  • Byproduct control : Overchlorination is minimized to <0.3% through precise stoichiometry.

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), achieving >95% purity for the chlorinated intermediate.

Cyclization with Thioacetamide

The chlorinated product reacts with thioacetamide in ethanol under reflux:

  • Solvent ratio : Ethanol : chlorinated intermediate = 2.0–3.2 (w/w)
  • Reaction time : 8–12 hours at reflux
  • Advantages : Ethanol eliminates the need for toxic solvents (e.g., DMF) and simplifies downstream processing.

This step generates 2-methyl-4-trifluoromethylthiazole-5-ethyl carboxylate with >98% HPLC purity.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (10–15% w/v):

  • Conditions : Reflux for 3 hours, followed by acidification with HCl to pH = 1
  • Yield : 91–92% with a melting point of 163.5–166.0°C.

Hydrolysis of Ester Derivatives

Alternative routes focus on hydrolyzing preformed thiazole esters. Ambeed’s industrial protocol (source) demonstrates the conversion of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate to the carboxylic acid:

Parameter Condition Yield Purity
Base 40% NaOH in ethyl acetate 98.7% 98.8%
Temperature <40°C
Acidification agent 10% HCl

This single-step hydrolysis avoids intermediate isolation, reducing production time by 30% compared to multistep methods.

Catalytic Functionalization of Thiazole Intermediates

EP2069332B1 describes a pathway analogous to 2-methyl-4-p-tolyl-thiazole-5-carboxylic acid synthesis. Key steps include:

  • Cyclization : Ethyl 2-chloro-3-oxopropionate reacts with thioacetamide in acetonitrile.
  • Amination : Triethylamine facilitates intermediate stabilization.
  • Workup : Acid-base extraction achieves 75.4% yield at 97.6% purity.

Comparative Analysis of Methods

Yield and Efficiency

Method Yield Purity Scalability
Three-step cyclization 91–92% >98.5% Industrial
Ester hydrolysis 98.7% 98.8% Pilot-scale
Catalytic amination 75.4% 97.6% Laboratory

The three-step method balances yield and scalability, while ester hydrolysis offers superior efficiency for small batches.

Optimization Strategies

Byproduct Mitigation

  • Low-temperature chlorination : Limits dichloro byproduct formation to <0.3%.
  • In situ distillation : Recovers unreacted starting material, improving atom economy.

Solvent Recycling

Ethanol from cyclization and hydrolysis steps is reclaimed via vacuum distillation, reducing material costs by 20%.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-(3-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiazole ring.

Scientific Research Applications

Research indicates that 2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

The compound has shown promising results against various microorganisms. Its mechanism of action may involve binding to specific molecular targets that inhibit essential bacterial processes. For instance, studies have indicated its efficacy against both gram-positive and gram-negative bacteria, although its antibacterial activity is generally weaker compared to established antibiotics like chloramphenicol .

Antifungal Properties

This compound has demonstrated antifungal activity, making it a candidate for further investigation in treating fungal infections. Its potential to combat resistant strains adds to its significance in pharmaceutical research.

Anticancer Potential

The compound's structural similarity to other thiazole derivatives suggests potential anticancer properties. Some studies have explored its effectiveness against cancer cell lines, indicating that modifications to the thiazole structure can enhance antiproliferative activity. For example, derivatives of thiazoles have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against antibiotic-resistant strains, showing moderate activity against certain pathogens but highlighting the need for further optimization of the compound's structure to enhance efficacy .
  • Anticancer Activity : Research on related thiazoles indicated that modifications could lead to compounds with significantly improved anticancer properties, suggesting that this compound could be a lead compound for developing new cancer therapies .
  • Fungal Inhibition : Investigations into the antifungal properties revealed that this compound could inhibit fungal growth effectively, warranting further exploration in clinical settings.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) at position 4 may reduce reactivity toward electrophilic substitution compared to electron-donating groups like methyl .

Physicochemical Properties

  • Solubility: Carboxylic acid at position 5 enables salt formation, improving aqueous solubility. Ethylamino-substituted analogs (e.g., ) exhibit enhanced solubility in polar solvents due to basicity.
  • Melting Points : While direct data for the target compound is unavailable, analogs like 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid show high melting points (~166–167°C), suggesting similar thermal stability for the target .

Stability and Reactivity

  • The carboxylic acid group at position 5 is prone to decarboxylation under acidic or high-temperature conditions.
  • Substituents like CF₃ or ethylamino groups influence stability: CF₃ enhances electron deficiency, reducing nucleophilic attack susceptibility, while ethylamino may increase susceptibility to oxidation .

Biological Activity

2-Methyl-4-m-tolyl-thiazole-5-carboxylic acid is a heterocyclic compound notable for its thiazole ring structure, characterized by a methyl group at the second position, an m-tolyl group at the fourth position, and a carboxylic acid functional group at the fifth position. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.

  • Molecular Formula : C12H11NOS2
  • Molecular Weight : 233.29 g/mol
  • Structural Features : The thiazole ring enhances the compound's reactivity and interaction with biological targets, making it a candidate for therapeutic development.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antifungal Activity : The compound shows potential in combating various fungal infections, suggesting its application in antifungal treatments .
  • Antimicrobial Properties : Studies indicate that the compound can inhibit essential bacterial processes, which may lead to its use as an antimicrobial agent .

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets. This binding inhibits critical processes within microbial cells, leading to cell death or growth inhibition. Ongoing research aims to elucidate these interactions further, which could pave the way for novel therapeutic strategies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure TypeBiological Activity
4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acidThiazole derivativeAntimicrobial
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acidThiazole derivativeAntifungal
2-Amino-4-m-tolyl-thiazole-5-carboxylic acidAmino-substituted thiazoleAntimicrobial and anticancer

This comparison highlights the distinctiveness of this compound in terms of its specific structural features and biological properties.

Case Studies and Research Findings

  • Antifungal Efficacy : A study conducted on various fungal strains demonstrated that this compound exhibited substantial antifungal activity, effectively inhibiting growth at low concentrations. This positions it as a promising candidate for further development in antifungal therapies .
  • Antimicrobial Action : In vitro evaluations revealed that the compound significantly reduced bacterial counts in treated samples compared to controls. The mechanism was linked to disruption of cell membrane integrity and inhibition of protein synthesis .
  • Potential for Drug Development : Ongoing research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Molecular docking studies are being employed to predict interactions with target proteins involved in microbial resistance mechanisms .

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